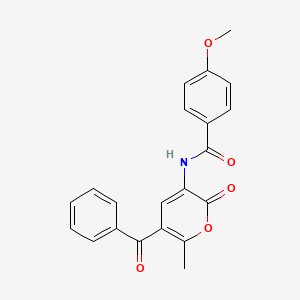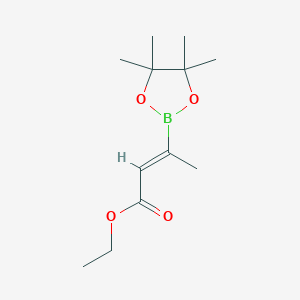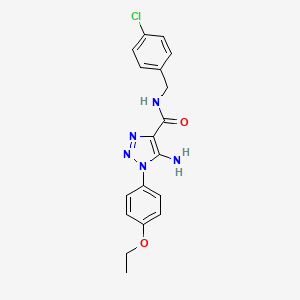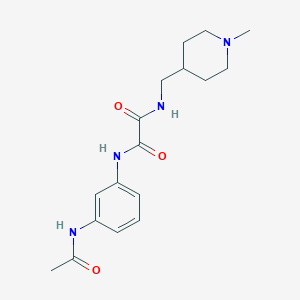![molecular formula C18H18N4O5S2 B2914566 methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034225-23-3](/img/structure/B2914566.png)
methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic molecule featuring a distinctive arrangement of a pyridopyrimidine core, a piperidine ring, a sulfonyl group, and a thiophene carboxylate ester. This compound combines various functional groups, each contributing unique chemical properties that make it of significant interest in synthetic chemistry and potentially beneficial in pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation of methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves a multi-step synthetic process:
Formation of the pyridopyrimidine core: : Starting with a pyridine derivative, a series of condensation reactions form the pyridopyrimidine structure.
Attachment of the piperidine ring: : Via nucleophilic substitution or reductive amination, the piperidine ring is attached to the pyridopyrimidine core.
Introduction of the sulfonyl group: : Sulfonyl chloride reacts with the amine group on the piperidine ring under basic conditions.
Formation of the thiophene carboxylate ester: : The thiophene ring is introduced through palladium-catalyzed coupling reactions, followed by esterification to yield the final compound.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimized reaction conditions, including precise temperature control, solvent selection, and purification methods. Continuous flow reactors might be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : The nitro group in intermediates may be reduced to amines.
Substitution: : Halogenated derivatives may undergo nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly employs reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Involves reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation produces sulfoxides and sulfones.
Reduction yields amines or alcohols.
Substitution results in a variety of substituted pyridopyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Serves as a building block for more complex molecules in synthetic organic chemistry.
Biology
Acts as a ligand in binding studies with biological macromolecules.
Medicine
Explored for its potential as a pharmaceutical agent, particularly in treatments involving its unique binding properties.
Industry
Employed in the development of advanced materials with specific electronic or photophysical properties.
Mecanismo De Acción
Molecular Targets and Pathways
Mechanism: : The compound likely interacts with enzyme active sites or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Pathways: : In medicinal chemistry, it may inhibit specific enzymes or modulate receptor activity, influencing pathways related to disease.
Comparación Con Compuestos Similares
Unique Features
The combination of a pyridopyrimidine core and piperidine sulfonyl thiophene ester makes it distinct in its physicochemical properties and potential biological activities.
List of Similar Compounds
Compounds with pyridopyrimidine core structures.
Derivatives of piperidine sulfonyl thiophene.
Other esterified thiophene carboxylates.
Propiedades
IUPAC Name |
methyl 3-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-27-18(24)15-14(6-10-28-15)29(25,26)21-8-4-12(5-9-21)22-11-20-16-13(17(22)23)3-2-7-19-16/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMODLPEBGZLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2914485.png)
![8-(2-(butylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914488.png)
![1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2914490.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide](/img/structure/B2914492.png)

![2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2914494.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2914496.png)
![N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2914498.png)

![8-ethyl-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2914501.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2914503.png)


